molecular formula C24H25N3OS B11432298 3-(4-butylphenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(4-butylphenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11432298
M. Wt: 403.5 g/mol
InChI Key: HPVSEZSEYDZRSX-UHFFFAOYSA-N
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Description

3-(4-butylphenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a heterocyclic compound that belongs to the class of pyrido[2,1-b][1,3,5]thiadiazines This compound is characterized by its unique structure, which includes a pyridine ring fused with a thiadiazine ring, and is substituted with butylphenyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-butylphenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can be achieved through a multi-step process involving the Mannich reaction. The general synthetic route involves the reaction of cyanothioacetamide with aliphatic or aromatic aldehydes, formaldehyde, and primary amines . The reaction conditions typically include:

    Reagents: Cyanothioacetamide, aldehydes (e.g., 4-butylbenzaldehyde), formaldehyde, primary amines (e.g., aniline).

    Solvent: Ethanol or methanol.

    Temperature: Room temperature to reflux conditions.

    Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide.

The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired pyrido[2,1-b][1,3,5]thiadiazine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-butylphenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazine derivatives.

Scientific Research Applications

3-(4-butylphenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific chemical properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-butylphenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

3-(4-butylphenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can be compared with other similar compounds, such as:

    3,7-disubstituted pyrido[2,1-b][1,3,5]thiadiazines: These compounds have similar structural features but differ in the nature of the substituents.

    Pyrimido[4,3-b][1,3,5]thiadiazines: These compounds have a pyrimidine ring instead of a pyridine ring.

    Imidazo[2,1-b][1,3,5]thiadiazines: These compounds contain an imidazole ring fused with the thiadiazine ring.

Properties

Molecular Formula

C24H25N3OS

Molecular Weight

403.5 g/mol

IUPAC Name

3-(4-butylphenyl)-6-oxo-8-phenyl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C24H25N3OS/c1-2-3-7-18-10-12-20(13-11-18)26-16-27-23(28)14-21(19-8-5-4-6-9-19)22(15-25)24(27)29-17-26/h4-6,8-13,21H,2-3,7,14,16-17H2,1H3

InChI Key

HPVSEZSEYDZRSX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=CC=C4

Origin of Product

United States

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